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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of

both a terminal alkyne group and a nitro-substituted aromatic ring.[1][2] This unique

bifunctionality makes it a valuable building block in various fields, including organic synthesis,

materials science, and medicinal chemistry.[1][2] Its rigid structure and the distinct electronic

nature of its substituents give rise to interesting optical and electronic properties, making it a

subject of considerable research interest. This technical guide provides an in-depth overview of

the electronic and optical properties of 1-ethynyl-4-nitrobenzene, including key data,

experimental protocols, and relevant applications for the scientific community.

Physicochemical Properties
1-Ethynyl-4-nitrobenzene is a pale yellow solid at room temperature.[2][3] A summary of its

key physicochemical properties is presented in Table 1.
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Property Value Reference

CAS Number 937-31-5 [4][5]

Molecular Formula C₈H₅NO₂ [1][4]

Molecular Weight 147.13 g/mol [1][5]

Melting Point 148-151 °C [6][7][8]

Appearance Pale yellow solid [2][3]

Purity >98.0% (by GC) [3]

Electronic and Optical Properties
The electronic properties of 1-ethynyl-4-nitrobenzene are dominated by the interplay between

the electron-donating character of the ethynyl group and the strong electron-withdrawing nature

of the nitro group, in conjugation with the benzene ring.[1] This intramolecular charge transfer

character significantly influences its optical and electrochemical behavior.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

fundamental techniques for the structural elucidation of 1-ethynyl-4-nitrobenzene. The

predicted chemical shifts in CDCl₃ are summarized in Table 2.[1][8]
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Nucleus
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

¹H (Aromatic, ortho to

-NO₂)
8.19 Doublet 8.4

¹H (Aromatic, meta to

-NO₂)
7.64 Doublet 8.7

¹H (Alkyne, -C≡H) 3.36 Singlet N/A

¹³C (Aromatic, C-NO₂) ~147 - -

¹³C (Aromatic) 122-142 - -

¹³C (Alkyne) 80-100 - -

Infrared (IR) Spectroscopy: The IR spectrum of 1-ethynyl-4-nitrobenzene shows characteristic

absorption bands corresponding to its functional groups. Data is available from the NIST/EPA

Gas-Phase Infrared Database.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm

the elemental composition of the molecule.[1]

UV-Visible (UV-Vis) Spectroscopy: 1-Ethynyl-4-nitrobenzene exhibits strong absorption in the

UV region due to π → π* electronic transitions within its extended conjugated system.[1] The

para-substitution of the electron-withdrawing nitro group and the π-donating ethynyl group

leads to significant electronic delocalization and a lowering of the HOMO-LUMO energy gap.[1]

Solvent λmax (nm)

Not Specified In the ultraviolet region

Note: While a source indicates the availability of this data, the specific solvent and λmax value

were not explicitly provided in the accessible text.

Electrochemical Properties
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The electrochemical behavior of 1-ethynyl-4-nitrobenzene is primarily dictated by the

reduction of the nitro group. Cyclic voltammetry studies on nitrobenzene and its derivatives

show that they undergo irreversible reduction, typically involving a four-electron, four-proton

process to form the corresponding hydroxylamine derivative.[10] The reduction potential is

influenced by the presence of other substituents on the aromatic ring.[10] For para-substituted

nitrobenzenes, electron-withdrawing groups make the reduction easier (less negative

potential).[10]

While specific redox potential values for 1-ethynyl-4-nitrobenzene were not found in the

search results, the general behavior of similar compounds suggests that the nitro group will be

the primary site of electrochemical reduction.

Computational Data
Density Functional Theory (DFT) calculations have been employed to investigate the geometry

and electronic characteristics of 1-ethynyl-4-nitrobenzene.[1] These studies provide insights

into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) energy levels, which are crucial for understanding its electronic transitions and

reactivity.[1]

Experimental Protocols
Synthesis of 1-Ethynyl-4-nitrobenzene
A common method for the synthesis of 1-ethynyl-4-nitrobenzene involves the desilylation of a

protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane.[11]

Materials:

Trimethyl((4-nitrophenyl)ethynyl)silane

Methanol (MeOH)

Potassium hydroxide (KOH)

Dichloromethane (DCM)

Brine
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Magnesium sulfate (MgSO₄)

Silica gel

Ethyl acetate (EtOAc)

Hexane

Procedure:

Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

Add an aqueous solution of potassium hydroxide and stir at room temperature for 1 hour.

Extract the crude product with dichloromethane.

Wash the organic layer with brine and dry over magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the residue by silica gel flash chromatography using a mixture of ethyl acetate and

hexane as the eluent.
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Synthesis of 1-Ethynyl-4-nitrobenzene

Start with
Trimethyl((4-nitrophenyl)ethynyl)silane

Dissolve in MeOH

Add aq. KOH, stir 1h

Extract with DCM

Wash with brine, dry with MgSO4

Remove solvent

Purify by flash chromatography
(Silica, EtOAc/Hexane)

1-Ethynyl-4-nitrobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Ethynyl-4-nitrobenzene.
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UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance

(λmax) of 1-ethynyl-4-nitrobenzene.

Materials:

1-Ethynyl-4-nitrobenzene

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Prepare a dilute solution of 1-ethynyl-4-nitrobenzene in the chosen solvent. The

concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the

λmax.

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the

desired wavelength range (e.g., 200-400 nm).

Replace the blank cuvette with the cuvette containing the sample solution.

Record the absorption spectrum of the sample.

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of 1-ethynyl-4-nitrobenzene.

Materials:

1-Ethynyl-4-nitrobenzene
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Spectroscopic grade solvent

Fluorometer

Quartz cuvettes

Procedure:

Prepare a dilute solution of the compound in a suitable solvent. The concentration should be

low enough to avoid inner filter effects.

Fill a quartz cuvette with the sample solution.

Place the cuvette in the fluorometer.

Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

Scan the emission wavelengths to record the fluorescence spectrum.

Cyclic Voltammetry
Objective: To investigate the electrochemical reduction of 1-ethynyl-4-nitrobenzene.

Materials:

1-Ethynyl-4-nitrobenzene

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

Potentiostat

Three-electrode cell (working electrode, reference electrode, counter electrode)

Inert gas (e.g., argon, nitrogen)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b013769?utm_src=pdf-body
https://www.benchchem.com/product/b013769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a solution of 1-ethynyl-4-nitrobenzene and the supporting electrolyte in the chosen

solvent.

Assemble the three-electrode cell and add the solution.

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

Connect the electrodes to the potentiostat.

Set the potential window and scan rate.

Record the cyclic voltammogram.

General Experimental Workflow for Characterization

1-Ethynyl-4-nitrobenzene
Sample
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Caption: Characterization workflow for 1-Ethynyl-4-nitrobenzene.
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1-Ethynyl-4-nitrobenzene is a key intermediate in the synthesis of a wide range of more

complex organic molecules.[1] Its ethynyl group readily participates in reactions such as

Sonogashira couplings and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition),

which are powerful tools for constructing elaborate molecular architectures.[1] The nitro group

can be easily reduced to an amine, providing a handle for further functionalization.[1]

Materials Science
The unique electronic and structural features of 1-ethynyl-4-nitrobenzene make it a promising

candidate for the development of novel materials with tailored optical and electronic properties.

[1][2] It has been explored as a component in the synthesis of nonlinear optical materials and

molecular wires.[1]

Drug Development
While direct biological activity of 1-ethynyl-4-nitrobenzene is not extensively documented, its

derivatives are of significant interest in medicinal chemistry.[1] The ethynyl group allows for its

incorporation into larger molecules through click chemistry, a widely used strategy in drug

discovery and bioconjugation for labeling and modifying biomolecules.[2] For instance,

derivatives of 1-ethynyl-4-nitrobenzene have been synthesized and evaluated as potential

enzyme inhibitors.[1] The nitroaromatic moiety itself is a known pharmacophore in certain

classes of drugs, although its potential for toxicity must be carefully considered.[12] A study on

1,2,3-triazole derivatives of 1-ethynyl-4-nitrobenzene has shown their potential as

antitrypanosomal agents.[12]
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Potential Application Pathways

1-Ethynyl-4-nitrobenzene
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Caption: Application pathways of 1-Ethynyl-4-nitrobenzene.

Conclusion
1-Ethynyl-4-nitrobenzene is a molecule of significant interest due to its versatile chemical

reactivity and its intriguing electronic and optical properties. Its utility as a synthetic precursor in

materials science and medicinal chemistry is well-established. This guide has provided a

comprehensive overview of its key characteristics, along with standardized protocols for its

synthesis and characterization. Further research into its specific photophysical properties and

the biological activities of its derivatives will undoubtedly continue to expand its applications in

science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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